2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole
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Overview
Description
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole is a chemical compound known for its unique structural properties and reactivity. It contains a phenyl group, a trifluoromethylsulfonyl group, and an imidazole ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole typically involves the reaction of phenyl imidazole with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Triethylamine, potassium carbonate
Solvents: Dichloromethane, toluene
Catalysts: Palladium-based catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole involves its ability to interact with various molecular targets through its functional groups. The trifluoromethylsulfonyl group is highly electron-withdrawing, which can influence the reactivity of the imidazole ring and the phenyl group. This compound can participate in various pathways, including nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
- 2-((Perfluorooctyl)sulfonyl)-1-phenylpropan-1-one
- 3′,5′-Bis(trifluoromethyl)acetophenone
Uniqueness
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole is unique due to its combination of a phenyl group, a trifluoromethylsulfonyl group, and an imidazole ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-phenyl-1-(trifluoromethylsulfonyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)18(16,17)15-7-6-14-9(15)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMBCHTEDZNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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